molecular formula C18H16N4O3 B1450833 Amidoxime CAS No. 186953-55-9

Amidoxime

Cat. No. B1450833
M. Wt: 336.3 g/mol
InChI Key: SFZULDYEOVSIKM-UHFFFAOYSA-N
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Description

Amidoxime is the oxime of an amide having the general formula RC(=NOH)NH2 . It has gained high interest in recent years due to its numerous biological activities and its ability to release nitric oxide (NO) .


Synthesis Analysis

Amidoximes can be synthesized using various methods. The most commonly used method is the nucleophilic attack of hydroxylamine on a nitrile . There are also classical methods and recent advances for the synthesis of both amidoximes and oximes .


Molecular Structure Analysis

The isomers of amidoximes and their stabilities have been described, with (Z)-amidoximes being usually the most energetically favorable isomers . The presence of an electron donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .


Chemical Reactions Analysis

Amidoximes can be oxidized in vivo and release NO . The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . The adsorption of uranium by amidoxime-functionalized materials is mainly a chemical process .


Physical And Chemical Properties Analysis

The presence of an electron donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .

Scientific Research Applications

Detoxification of Organophosphates

Amidoximes, particularly oximes, are vital in strategies for detoxifying organophosphorus-containing nerve agents and pesticides. Their supernucleophilic systems play a critical role in detoxification reactions. Amidoximes have been reviewed for their reactivity in various systems, including cationic micelles, functionalized aggregates, reactive polymers, and metallomicelles, highlighting their versatility in detoxification chemistry (Singh et al., 2015).

Synthesis of Heterocycles

Amidoximes serve as versatile building blocks for the synthesis of various heterocycles. They are used in creating compounds with significant biological activities, such as antibacterial, antiviral, antineoplastic, and anti-inflammatory agents. Amidoximes' role in the synthesis and application of heterocyclic compounds has been extensively reviewed, highlighting their importance in medicinal chemistry and biochemistry (Fylaktakidou et al., 2008).

Applications in CO2 Capture

Amidoximes are being explored for their potential in CO2 capture and storage. Their unique chemical structure allows for selective CO2 binding, making them candidates for commercial-scale CO2 capture. Studies have shown that amidoximes can effectively adsorb CO2, suggesting their use in environmental applications (Yavuz et al., 2011).

Antibacterial Properties

Recent studies have investigated the antibacterial properties of amidoximes. For example, amidoxime derivatives have shown potential as antibacterial agents against bacterial E. coli strains, indicating their potential as alternatives to commonly used antibiotics (Samsonowicz-Górski et al., 2021).

Uranium Sequestration

Amidoxime groups have been utilized to extract uranium from seawater due to their high affinity toward uranium. Research on bis-amidoxime-functionalized polymeric materials has shown high uranium uptake capacity and selectivity, making amidoximes promising in the field of nuclear waste management and environmental cleanup (Piechowicz et al., 2017).

Role as NO Donors

Amidoximes and oximes play a key role as nitric oxide (NO) donors, with beneficial biological effects, particularly on the cardiovascular system. Their ability to be oxidized in vivo and release NO has been explored, showing significant potential in therapeutic applications (Sahyoun et al., 2019).

Future Directions

There is still huge room for improvement in amidoxime-based materials in terms of their economic efficiency and performance . A demand-oriented strategy for fabricating a new generation of amidoxime-based adsorbents was proposed, and means to enhance the adsorbent performance were discussed with regards to four aspects, including adsorption capacity, selectivity, kinetics and regenerability .

properties

IUPAC Name

N'-hydroxy-4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(21-23)13-5-1-11(2-6-13)15-9-10-16(25-15)12-3-7-14(8-4-12)18(20)22-24/h1-10,23-24H,(H2,19,21)(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZULDYEOVSIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/O)/N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidoxime

CAS RN

186953-55-9
Record name DB-290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DB-290
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3RX2015Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,400
Citations
N Tang, J Liang, C Niu, H Wang, Y Luo… - Journal of materials …, 2020 - pubs.rsc.org
… binding mechanisms between amidoxime ligands and uranyl … a new generation of amidoxime-based adsorbents was … the purposeful design of novel amidoxime-based materials, …
Number of citations: 208 pubs.rsc.org
J Wu, K Tian, J Wang - Progress in Nuclear Energy, 2018 - Elsevier
Amidoxime (AO) modified multi-walled carbon nanotubes (AO-MWCNTs) was prepared and used for adsorption of U(VI) from aqueous solution. MWCNTs were firstly irradiated at dose …
Number of citations: 79 www.sciencedirect.com
S Vukovic, BP Hay - Inorganic Chemistry, 2013 - ACS Publications
This paper presents a computational approach to the deliberate design of host architectures that recognize and bind specific guests. De novo molecule building software, HostDesigner, …
Number of citations: 56 pubs.acs.org
CZ Wang, JH Lan, QY Wu, Q Luo, YL Zhao… - Inorganic …, 2014 - ACS Publications
… by adsorbents with amidoxime and some acidic … as amidoxime or acidic ligands used in uranium extraction. In the present work, we aim to explore the synergistic effect of the amidoxime …
Number of citations: 106 pubs.acs.org
H Kubota, Y Shigehisa - Journal of applied polymer science, 1995 - Wiley Online Library
… Introduction of amidoxime groups into cellulose … amidoxime content increased with increasing the reaction time and increasing the concentration of hydroxylamine, but the amidoxime …
Number of citations: 109 onlinelibrary.wiley.com
B Aguila, Q Sun, H Cassady, CW Abney… - ACS applied materials …, 2019 - ACS Publications
… Amidoxime (AO) has been found to be the state-of-the-art … to study the effects of two amidoxime ligands. The synthesized … forward design principles for amidoxime-functionalized ligands …
Number of citations: 86 pubs.acs.org
CA Emdin, ME Haas, AV Khera, K Aragam… - PLoS …, 2020 - journals.plos.org
Analyzing 12,361 all-cause cirrhosis cases and 790,095 controls from eight cohorts, we identify a common missense variant in the Mitochondrial Amidoxime Reducing Component 1 …
Number of citations: 121 journals.plos.org
X Liu, Y Xie, M Hao, Z Chen, H Yang… - Advanced …, 2022 - Wiley Online Library
… with flexible amidoxime moieties (In–N x –C–R, where R denotes amidoxime groups). In–N x –… X‐ray absorption spectroscopy (XAS) reveals that the amidoxime groups serve as uranyl …
Number of citations: 101 onlinelibrary.wiley.com
C Gunathilake, J Górka, S Dai… - Journal of Materials …, 2015 - pubs.rsc.org
Amidoxime-modified ordered mesoporous silica (AO-OMS) materials were prepared by a two-step process involving: (1) co-condensation synthesis of cyanopropyl-containing ordered …
Number of citations: 185 pubs.rsc.org
SH Choi, MS Choi, YT Park, KP Lee… - Radiation Physics and …, 2003 - Elsevier
… , chelate-type resins with amidoxime and amidoxime/carboxylic acid groups were prepared by … the amidoxime/carboxylic acid group were higher than that of resins with the amidoxime …
Number of citations: 98 www.sciencedirect.com

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